beta-Isopropyl-beta-propiolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

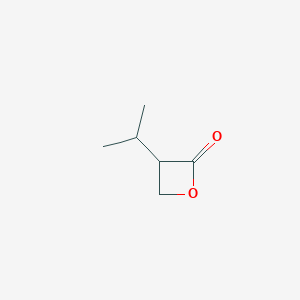

Beta-Isopropyl-beta-propiolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

BPL is utilized in the synthesis of biodegradable polymers. It can be copolymerized with other monomers to create materials that are environmentally friendly while maintaining desirable mechanical properties. Recent patents highlight the production of poly(beta-propiolactone) (PPL), which is known for its biodegradability and potential applications in packaging and medical devices .

Table 1: Properties of Poly(beta-propiolactone)

| Property | Value |

|---|---|

| Biodegradability | Yes |

| Mechanical Strength | Moderate |

| Thermal Stability | Good |

| Applications | Medical devices, packaging |

Viral Inactivation

BPL is widely recognized for its efficacy as a viral inactivating agent, particularly in vaccine production. It has been employed in the preparation of vaccines against various pathogens, including SARS-CoV-2. Studies have shown that BPL effectively inactivates viruses while preserving their immunogenicity, making it suitable for safe vaccine formulations .

Case Study: SARS-CoV-2 Vaccine Development

- Objective : Evaluate BPL's effectiveness in viral inactivation for vaccine preparation.

- Method : BPL was used to treat viral samples, followed by immunogenicity testing in animal models.

- Outcome : Vaccines produced using BPL showed robust antibody responses with no residual infectivity .

Chemical Reactions

BPL has been studied extensively for its reactions with nucleobases and glutathione. Computational studies indicate that BPL can form adducts with nucleobases through alkylation mechanisms, raising concerns about its potential carcinogenic effects . Despite these concerns, its ability to modify biological molecules makes it useful in biochemical research.

Table 2: Reaction Mechanisms of Beta-Propiolactone

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Alkylation | Nucleobases | Adducts | Favorable energetics observed |

| Acylation | Glutathione | Modified glutathione | Potential protective role noted |

Analyse Chemischer Reaktionen

Reactivity with Nucleophiles

β-Propiolactone's strained ring undergoes nucleophilic reactions via two primary pathways (Fig. 1) :

-

Alkylation : Soft nucleophiles (e.g., thiols, deprotonated amines) attack the β-carbon.

-

Acylation : Hard nucleophiles (e.g., primary amines, hydroxyl groups) attack the acyl carbon.

The preference for alkylation vs. acylation depends on nucleophile hardness, pH, and hydrogen bonding . For example:

-

Thiols (RSH) predominantly alkylate at pH < 8 but shift toward acylation when deprotonated .

-

Glutathione reacts equally via both pathways under physiological conditions .

Reactions with Nucleobases

BPL modifies DNA/RNA components, with guanine being the most reactive nucleobase :

| Nucleobase | Reaction Site | Product Type | Efficiency (Relative) |

|---|---|---|---|

| Guanine | N7, O6, NH2 | Alkylation | High |

| Adenine | NH2 | Acylation | Moderate |

| Cytosine | NH2 | Alkylation | Low |

| Thymine/Uracil | No detectable reaction | — | — |

Key findings :

-

Guanine forms N7-(2-carboxyethyl)guanine as the dominant adduct .

-

Cytidine reacts to form N-(2-carboxyethyl) derivatives under low BPL concentrations .

Reactions with Amino Acids and Peptides

BPL modifies nine amino acid residues , with reactivity ranked as:

-

Cysteine (thiol) > Histidine (imidazole) > Lysine (ε-amino) > Aspartic Acid (carboxyl).

Example modifications :

Hydrolysis and Stability

BPL hydrolyzes in aqueous buffers via pseudo-first-order kinetics :

Half life t1/2 =khydln2

| Buffer (pH) | Half-Life (25°C) | Hydrolysis Products |

|---|---|---|

| Phosphate (7.2) | 3.5 hours | Acrylic acid, β-hydroxypropionic acid |

| Citrate (5.0) | 6.2 hours | Acrylic acid |

| HEPES (7.0) | 4.1 hours | Acrylic acid |

Hydrolysis accelerates at alkaline pH due to increased hydroxide ion activity .

Computational Insights

DFT and MP2 calculations reveal:

Eigenschaften

CAS-Nummer |

10359-02-1 |

|---|---|

Molekularformel |

C6H10O2 |

Molekulargewicht |

114.14 g/mol |

IUPAC-Name |

3-propan-2-yloxetan-2-one |

InChI |

InChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

RXDIFCRJKDATEB-UHFFFAOYSA-N |

SMILES |

CC(C)C1COC1=O |

Kanonische SMILES |

CC(C)C1COC1=O |

Synonyme |

beta-Isopropyl-beta-propiolactone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.